molecular formula C10H10O5 B1396599 2-Methoxy-5-(methoxycarbonyl)benzoic acid CAS No. 90183-43-0

2-Methoxy-5-(methoxycarbonyl)benzoic acid

Cat. No. B1396599
Key on ui cas rn: 90183-43-0
M. Wt: 210.18 g/mol
InChI Key: OSJPAIKJBQLCSE-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

2-(Methyloxy)-5-[(methyloxy)carbonyl]benzoic acid (1.96 g, 9.33 mmol) was suspended in 60 mL of DCM with stirring. DMF (0.036 mL, 0.46 mmol) was added via syringe. Oxalyl chloride (7.0 mL, 2.0M in dichloromethane, 14 mmol) was added dropwise via addition funnel. The addition funnel was rinsed with 10 mL of DCM. The reaction was stirred for 2 hours and concentrated in vacuo. The resultant solid was further dried under high vacuum pressure. The solid was dissolved in 60 mL of DCM with stirring. Pyridine (3.8 mL, 47 mmol), (4-dimethylamino)pyridine (0.0570 g, 0.467 mmol), and 2,6-difluoroaniline (3.0 mL, 28 mmol) were added to the solution. The reaction was stirred for 18 hours and poured into 1N HCl. The layers were separated, and the aqueous layer was washed once with DCM and once with diethyl ether. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. The clean fractions (by TLC) were concentrated in vacuo to afford 1.56 g (52%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 9.81 (s, 1H), 8.31 (d, J=2.0 Hz, 1H), 8.10 (dd, J=8.8, 2.0 Hz, 1H), 7.38 (m, 1H), 7.31 (d, J=88 Hz, 1H), 7.22-7.13 (m, 2H), 3.97 (s, 3H), 3.82 (s, 3H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
(4-dimethylamino)pyridine
Quantity
0.057 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.036 mL
Type
catalyst
Reaction Step Six
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([O:14][CH3:15])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.N1C=CC=CC=1.[F:28][C:29]1[CH:35]=[CH:34][CH:33]=[C:32]([F:36])[C:30]=1[NH2:31].Cl>C(Cl)Cl.CN(C=O)C>[F:28][C:29]1[CH:35]=[CH:34][CH:33]=[C:32]([F:36])[C:30]=1[NH:31][C:5]([C:4]1[CH:8]=[C:9]([CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[C:12]([O:14][CH3:15])=[O:13])=[O:7]

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)C(=O)OC
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
(4-dimethylamino)pyridine
Quantity
0.057 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.036 mL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The addition funnel was rinsed with 10 mL of DCM
STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was further dried under high vacuum pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 60 mL of DCM
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The reaction was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed once with DCM and once with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The clean fractions (by TLC) were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)NC(=O)C=1C=C(C(=O)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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